4-(Ethylthio)-3'-iodobenzophenone
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and others.Scientific Research Applications
Application in Biosensor Development
The development of biosensors is one of the applications of 4-(Ethylthio)-3'-iodobenzophenone. A study by García-Guzmán et al. (2018) demonstrates the use of Poly(3,4-ethylenedioxythiophene)-Tyrosinase/Sonogel-Carbon electrodes in analyzing beers and wines, where the use of such compounds in the electrode material enhances the biosensor's efficiency (García-Guzmán et al., 2018).
Synthesis of Derivatives and Complex Compounds
Shatirova & Nagieva (2020) explored the reactions of 4-[(4-formylphenoxy)methyl] derivatives of ethyl 6-alkyl(phenyl)-substituted nicotinates, which is relevant to the study of 4-(Ethylthio)-3'-iodobenzophenone due to the similarity in chemical structure and potential reactions (Shatirova & Nagieva, 2020).
Unique Properties and Reactions
Nakayama et al. (1998) discussed the synthesis and unique properties of a compound related to 4-(Ethylthio)-3'-iodobenzophenone, providing insights into the behavior and potential applications of such compounds in various chemical reactions (Nakayama et al., 1998).
Fluorescence Derivatization in Chromatography
Nohta et al. (1994) investigated 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This research offers insights into the application of similar compounds in analytical chemistry and chromatography (Nohta et al., 1994).
Antimicrobial Activity
Vinusha et al. (2015) explored the antimicrobial activities of compounds related to 4-(Ethylthio)-3'-iodobenzophenone, which could have implications in pharmaceutical and medical research (Vinusha et al., 2015).
Infrared Fluorescence for Biothiol Imaging
Zhang et al. (2016) studied the near-infrared fluorescence of π-conjugation extended benzothiazole derivatives for biothiol imaging in living cells. This research provides insights into the use of similar compounds in biological imaging and diagnostics (Zhang et al., 2016).
Application in Organic Solar Cells
Tan et al. (2016) demonstrated the use of related compounds in enhancing the efficiency of organic solar cells. This application showcases the potential of 4-(Ethylthio)-3'-iodobenzophenone in renewable energy technologies (Tan et al., 2016).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and necessary precautions for handling and storage.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.
Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!
properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVLQXCOZZTKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257141 |
Source
|
Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)-3'-iodobenzophenone | |
CAS RN |
951885-53-3 |
Source
|
Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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